Isovaleric Acid

描述

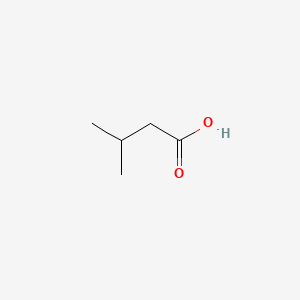

Structure

3D Structure

属性

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Metabolic Pathways and Biochemical Significance of Isovaleric Acid

Leucine (B10760876) Catabolism and Isovaleric Acid Biosynthesis

The breakdown of the branched-chain amino acid leucine is a critical metabolic process that generates key intermediates for energy production. This compound emerges as a significant metabolite in this pathway, primarily when the normal catabolic sequence is disrupted.

Isovaleryl-CoA dehydrogenase (IVD) is a crucial enzyme located in the mitochondrial matrix that facilitates the third step in the catabolism of leucine. nih.govmedlineplus.gov As a member of the acyl-CoA dehydrogenase family, IVD is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govnih.govebi.ac.uk Its primary function is to catalyze the α,β-dehydrogenation of isovaleryl-CoA to form 3-methylcrotonyl-CoA. wikipedia.orgtaylorandfrancis.comontosight.ainews-medical.net This reaction is a vital part of the irreversible breakdown of leucine. nih.gov

The electrons removed during this dehydrogenation are transferred to the electron transport chain via the electron transfer flavoprotein (ETF), contributing to ATP synthesis. nih.govnih.gov A deficiency in the IVD enzyme blocks the leucine degradation pathway, leading to the accumulation of isovaleryl-CoA and its derivatives. nih.govebi.ac.ukresearchgate.net This metabolic disruption is known as isovaleric acidemia. news-medical.netmedlink.commedlineplus.gov

The catabolism of leucine begins with two initial steps that convert it into isovaleryl-CoA. nih.gov First, leucine undergoes transamination, a reversible reaction catalyzed by branched-chain aminotransferase, to form α-ketoisocaproate. ontosight.ainih.govchegg.com Subsequently, α-ketoisocaproate is irreversibly converted to isovaleryl-CoA through oxidative decarboxylation, a reaction mediated by the mitochondrial branched-chain α-keto acid dehydrogenase complex. ontosight.aicaymanchem.comportlandpress.com

Under normal metabolic conditions, isovaleryl-CoA is further processed by IVD. However, when IVD activity is impaired, isovaleryl-CoA accumulates in the mitochondria. taylorandfrancis.com This accumulation leads to the formation of alternative metabolites, or derivatives, as the body attempts to detoxify the excess compound. researchgate.net These derivatives include isovalerylglycine, formed by the conjugation of this compound with glycine (B1666218), and isovalerylcarnitine (B1198194), formed by its conjugation with carnitine. medlink.comnewenglandconsortium.orgoaanews.org

This compound is not a primary intermediate in the standard leucine catabolism pathway. Its production is typically the result of a metabolic bottleneck, specifically a deficiency in the IVD enzyme. nih.gov When isovaleryl-CoA cannot be converted to 3-methylcrotonyl-CoA, it accumulates within the mitochondria. taylorandfrancis.comuva.nl This excess isovaleryl-CoA is then hydrolyzed by various thioesterases, cleaving the Coenzyme A group to release free this compound. nih.govresearchgate.net The accumulation of this compound and its derivatives is the biochemical hallmark of isovaleric acidemia. nih.govscielo.org

The catabolic pathway of leucine involves several key intermediate compounds. Following the initial transamination of leucine, the pathway proceeds through a series of CoA-activated molecules.

One significant intermediate is 3-methylcrotonyl-CoA , which is the product of the IVD-catalyzed reaction and a substrate for the subsequent enzyme in the pathway, 3-methylcrotonyl-CoA carboxylase. nih.govnih.gov Another important metabolite is β-hydroxythis compound (also known as 3-hydroxythis compound). caymanchem.comhealthmatters.io This compound is not on the direct linear path of leucine breakdown but is formed as a byproduct when the pathway is disrupted. healthmatters.iorupahealth.com Its presence in elevated amounts can indicate issues in leucine metabolism. scielo.brohsu.edu

The following table summarizes the key molecules in this segment of the leucine degradation pathway.

| Molecule | Class | Role in Pathway |

| Leucine | Amino Acid | The initial substrate for the catabolic pathway. metabolicsupportuk.org |

| α-Ketoisocaproate | α-Keto Acid | Formed from the transamination of leucine. ontosight.ai |

| Isovaleryl-CoA | Acyl-CoA | The central intermediate formed from α-ketoisocaproate; substrate for IVD. wikipedia.orgcaymanchem.com |

| 3-Methylcrotonyl-CoA | Acyl-CoA | Product of the IVD reaction. nih.govplos.org |

| β-Hydroxythis compound | Organic Acid | A secondary metabolite formed when leucine breakdown is impaired. caymanchem.comhealthmatters.io |

Enzymatic Steps Leading to this compound Production

This compound in Energy Metabolism

The complete degradation of leucine is a source of energy for the body. The pathway that begins with leucine and proceeds through isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate (B1235776), a ketone body. nih.govnih.govnih.govnyu.edu Both acetyl-CoA and acetoacetate can be utilized in various energy-producing processes. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for complete oxidation to generate ATP, while acetoacetate can be used as a direct energy source by extrahepatic tissues, particularly during periods of fasting. portlandpress.comuva.nlnyu.edu

Regulation of Fatty Acid, Glucose, and Cholesterol Metabolism by this compound

This compound, a branched-chain fatty acid (BCFA), plays a role in the systemic regulation of lipid and glucose homeostasis. biocrates.com Once produced by gut microbiota through the fermentation of the amino acid leucine, it is absorbed into the bloodstream. biocrates.com In this circulatory capacity, it contributes to the modulation of fatty acid, glucose, and cholesterol metabolism. biocrates.com

Research in primary rat adipocytes has shown that this compound can influence lipid metabolism by inhibiting lipogenesis, the process of synthesizing fatty acids. nih.gov Specifically, it has been observed to decrease both basal and insulin-stimulated lipogenesis. nih.govresearchgate.net Regarding glucose metabolism, studies have indicated that higher concentrations of this compound can inhibit basal glucose uptake in primary rat adipocytes. nih.gov Furthermore, correlation studies in the context of type 2 diabetes have shown a negative correlation between this compound levels and key markers such as glycosylated hemoglobin, triglycerides, and blood glucose. nih.gov

Table 1: Effects of this compound on Glucose and Lipid Metabolism in Primary Rat Adipocytes

| Metabolic Process | Condition | Effect of this compound |

| Lipogenesis | Basal | Inhibition |

| Insulin-Stimulated | Inhibition | |

| Glucose Uptake | Basal | Inhibition (at high concentrations) |

| Insulin-Stimulated | No significant effect |

This table summarizes findings from studies on primary rat adipocytes, indicating that this compound primarily acts as an inhibitor of fat synthesis and can reduce glucose uptake under basal conditions. nih.gov

Interactions with Other Metabolic Pathways

The metabolic influence of this compound and its activated form, isovaleryl-CoA, extends to several crucial cellular pathways, including the metabolism of amino acids, the function of key enzyme complexes, the urea (B33335) cycle, and mitochondrial energy production.

Influence on Branched-Chain Amino Acid Biosynthesis

This compound is intrinsically linked to branched-chain amino acid (BCAA) metabolism as it is a catabolic product of leucine, one of the three BCAAs. biocrates.comwikipedia.org The metabolic pathway proceeds from leucine to isovaleryl-CoA, which is an intermediate in BCAA degradation. wikipedia.orgcaymanchem.com In certain microorganisms like Micrococcus luteus, the availability of isovaleryl-CoA, derived from this compound, serves as a primer molecule for the synthesis of branched-chain fatty acids. frontiersin.org In Streptococcus mutans, the exogenous supply of this compound can support the growth of mutant strains deficient in the BCAA aminotransferase enzyme IlvE, highlighting its role as a product of BCAA degradation that can influence related metabolic needs. nih.gov

Effects on Urea Cycle (e.g., N-acetylglutamate synthase inhibition)

This compound and its CoA ester have a significant inhibitory effect on the urea cycle, the primary pathway for ammonia (B1221849) detoxification in mammals. dovepress.comtandfonline.com This inhibition is largely mediated through the enzyme N-acetylglutamate synthase (NAGS). researchgate.net NAGS synthesizes N-acetylglutamate (NAG), an essential allosteric activator for carbamoylphosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. tandfonline.comnih.gov

Accumulated isovaleryl-CoA acts as an inhibitor of NAGS, leading to reduced levels of NAG. researchgate.netnih.gov This decrease in the essential activator NAG compromises the function of CPS1, impairing the urea cycle's ability to clear ammonia, which can lead to hyperammonemia. researchgate.netnih.gov Studies in isolated rat hepatocytes have demonstrated that isovalerate strongly inhibits urea synthesis and markedly decreases NAG levels, a phenomenon correlated with a reduction in cellular acetyl-CoA levels. nih.gov

Table 2: Impact of Isovalerate on Urea Cycle Components in Rat Hepatocytes

| Compound | Effect on Urea Synthesis | Effect on N-acetylglutamate (NAG) Levels | Effect on Acetyl-CoA Levels |

| Isovalerate (1-10 mmol/l) | Strong Inhibition | Marked Decrease | Lowered |

This table illustrates the inhibitory cascade initiated by isovalerate in the urea cycle, as observed in isolated rat hepatocytes. By reducing acetyl-CoA and subsequently NAG, isovalerate effectively slows down ammonia detoxification. nih.gov

Connections to Krebs Cycle and Mitochondrial Function (e.g., succinate (B1194679) CoA ligase inhibition, oxygen consumption)

One of the specific targets of this compound's toxicity within the Krebs cycle is the enzyme succinate-CoA ligase (also known as succinyl-CoA synthetase). mhmedical.come-imd.org This enzyme catalyzes the conversion of succinyl-CoA to succinate, a step that involves substrate-level phosphorylation. uniprot.org Isovaleryl-CoA has been identified as an inhibitor of succinate-CoA ligase, with one study reporting a half-maximal inhibitory concentration (IC50) of 273 µM in rat liver mitochondria. caymanchem.combioscience.co.uk

Furthermore, high concentrations of this compound can impair mitochondrial respiration. It has been shown to inhibit mitochondrial oxygen consumption in the liver when substrates like glutamic acid, 2-oxoglutaric acid, and succinic acid are used. mhmedical.come-imd.orgmhmedical.com This inhibition of the electron transport chain, coupled with the disruption of the Krebs cycle, can lead to a significant deficit in cellular energy production. oaepublish.com

Iii. Isovaleric Acid in Microbiome and Microbial Ecology

Microbial Production of Isovaleric Acid

This compound, a branched-chain fatty acid (BCFA), is a significant metabolite within the gut microbiome, primarily produced through the microbial fermentation of proteins. biocrates.comtandfonline.com Unlike the major short-chain fatty acids (SCFAs) that result from the fermentation of indigestible carbohydrates, BCFAs are considered markers of protein fermentation. biocrates.com

The primary precursor for this compound is the branched-chain amino acid (BCAA) leucine (B10760876). biocrates.comtandfonline.com Gut bacteria catabolize leucine through a series of enzymatic reactions to produce this compound. This process often involves a transamination step, where the amino group of leucine is transferred to an α-keto acid, forming α-ketoisocaproic acid. nih.govnih.gov This intermediate is then further converted to this compound. nih.govnih.gov The fermentation of other BCAAs, valine and isoleucine, leads to the production of isobutyric acid and 2-methylbutyric acid, respectively. biocrates.com

The production of BCFAs, including this compound, tends to be higher in the distal colon compared to the proximal colon. biocrates.com This suggests that as digestible carbohydrates are depleted along the length of the colon, microbial metabolism shifts towards protein fermentation. biocrates.comfrontiersin.org

Several bacterial species within the gut are known to produce this compound. Genera such as Clostridium and Bacteroides are recognized as significant amino-acid-fermenting microbiota. biocrates.commdpi.com

Clostridium bifermentans is a notable producer of this compound from leucine. microbiologyresearch.orgnih.govcdnsciencepub.com This process involves at least two key enzymes: a transaminase that converts leucine to α-ketoisocaproic acid and a second enzyme that decarboxylates α-ketoisocaproic acid to yield this compound. microbiologyresearch.orgnih.gov The transamination step requires pyridoxal (B1214274) phosphate (B84403) and pyruvate (B1213749) and is most active at an alkaline pH of 8.6. microbiologyresearch.orgmicrobiologyresearch.org The subsequent decarboxylation to this compound requires FAD and coenzyme A and has an optimal pH of around 8.0. microbiologyresearch.orgnih.gov

Propionibacterium freudenreichii, a bacterium commonly found in Swiss cheese, is also a significant producer of this compound. nih.govnih.govresearchgate.net It can convert leucine to α-ketoisocaproic acid through transamination, a reaction that is enhanced in the presence of α-ketoglutarate and at a more alkaline pH. nih.govnih.gov This α-ketoisocaproic acid is then enzymatically converted to this compound. nih.govnih.gov Studies have shown that P. freudenreichii is a primary contributor to the production of methylbutyric acids, including this compound, in Swiss cheese. researchgate.net The production of this compound by this bacterium may be linked to the synthesis of its own cellular branched-chain fatty acids, which are important components of its cell membrane. dairy-journal.org

| Microbial Species | Precursor Amino Acid | Key Enzymes/Pathways |

| Clostridium bifermentans | Leucine | Transaminase, α-ketoisocaproic acid decarboxylase microbiologyresearch.orgnih.gov |

| Propionibacterium freudenreichii | Leucine | Transaminase, Ketoacid dehydrogenase complex nih.govdairy-journal.org |

| Bacteroides | Branched-chain amino acids | Protein fermentation pathways biocrates.com |

Diet plays a crucial role in modulating the production of this compound in the gut. biocrates.com High-protein diets have been linked to increased concentrations of BCFAs, as they provide a greater abundance of amino acid substrates for microbial fermentation. biocrates.com Conversely, diets rich in dietary fiber can lead to lower levels of BCFAs. frontiersin.orgmdpi.com This is because the availability of fermentable carbohydrates from fiber promotes the growth of saccharolytic (carbohydrate-fermenting) bacteria and the production of SCFAs like butyrate, acetate, and propionate. mdpi.com When fermentable carbohydrates are scarce, the gut microbiota may shift towards protein fermentation, resulting in higher BCFA production. frontiersin.org

The composition of the gut microbiota itself is a key determinant of this compound levels. biocrates.com The presence and abundance of amino-acid-fermenting bacteria, such as species of Clostridium and Bacteroides, directly influence the capacity of the gut microbiome to produce this compound. biocrates.commdpi.com Therefore, any dietary or environmental factors that alter the balance of the gut microbiota can subsequently impact the production of this compound. mdpi.com For example, a study on individuals following a ketogenic diet showed that the consumption of certain foods like cruciferous vegetables, berries, and nuts could positively influence the profile of short-chain fatty acids, potentially preventing excessive proteolytic fermentation. bibliotekanauki.pl

Key Microbial Species Involved in this compound Production (e.g., Clostridium bifermentans, Propionibacterium freudenreichii)

Role of this compound in Gut Microbiome Dynamics

This compound, as a product of microbial metabolism, can in turn influence the dynamics of the gut microbiome.

The presence of this compound can modulate the metabolic activities of other gut microbes. For instance, in Prevotella bryantii, a common gut bacterium, supplementation with this compound led to an increase in proteins involved in amino acid metabolism. mdpi.comnih.gov This suggests that this compound can influence the metabolic pathways and substrate utilization patterns of other members of the microbial community. Furthermore, some studies suggest that branched-chain fatty acids may play a role in colonic health and motility by activating certain signaling pathways. nih.gov

This compound can be incorporated into the lipid membranes of bacteria, thereby altering their composition and physical properties. mdpi.comnih.gov In Prevotella bryantii, for example, structural features of supplemented this compound were identified in the long-chain fatty acids of the bacterial membranes. mdpi.com This incorporation can affect membrane fluidity, which is crucial for various cellular functions, including the activity of membrane-bound proteins. nih.gov

This compound as a Biomarker for Microbial Activity in Gut, Soil, and Water Samples

This compound, a branched-chain fatty acid (BCFA), serves as a significant biomarker for microbial activity across diverse environments, including the gut, soil, and water. creative-proteomics.com Its presence and concentration can offer insights into the metabolic processes occurring within these complex microbial communities. creative-proteomics.com The quantification of this compound is crucial for studying the dynamics of microbiomes in various ecosystems. creative-proteomics.com

In the Gut:

In the human colon, this compound is primarily a product of the bacterial fermentation of the amino acid leucine. biocrates.com Its production is influenced by factors such as diet, the composition of the gut microbiota, and host metabolism. biocrates.com Genera of bacteria like Clostridium and Bacteroides are known to be involved in the fermentation of amino acids in the intestine. biocrates.com Higher concentrations of BCFAs, including this compound, have been associated with high-protein diets. biocrates.com Consequently, fecal levels of this compound can be used as a marker for protein fermentation in the gut. biocrates.comfrontiersin.org Studies have also explored the correlation between fecal this compound levels and various health conditions. For instance, some research has indicated a negative correlation between this compound levels and cognitive functions like abstraction in patients with Alzheimer's disease. nih.gov

In Soil:

In soil environments, this compound is a product of microbial fermentation and can be an indicator of microbial activity and the degradation of organic compounds. creative-proteomics.comnih.govresearchgate.net The analysis of this compound in soil samples helps in evaluating the dynamics of the soil microbiome and its role in nutrient cycling. creative-proteomics.com For example, studies on Arabidopsis seedlings have shown that this compound produced by soil bacteria like Bacillus can influence plant growth, highlighting its role in plant-microbe interactions. nih.govresearchgate.net

In Water and Wastewater:

The presence of this compound in water samples and wastewater treatment systems is a key indicator of anaerobic digestion processes. awqc.com.au Volatile fatty acids (VFAs), including this compound, are intermediate products in the breakdown of organic waste by microorganisms. frontiersin.orgnih.govnih.gov Monitoring the concentration of individual VFAs provides a more detailed understanding of the stability and efficiency of anaerobic digesters than simply measuring pH. awqc.com.au For example, an accumulation of specific VFAs can signal stress in particular bacterial populations within the digester. awqc.com.au In one study, an increase in this compound was observed in a semi-dry anaerobic digestion reactor when the organic loading rate was high. procedia-esem.eu

The following table summarizes the role of this compound as a biomarker in different environments:

| Environment | Role of this compound | Key Microbial Processes | Associated Microbial Genera |

| Gut | Biomarker for protein fermentation and microbial dysbiosis. biocrates.comfrontiersin.orgnih.gov | Amino acid (leucine) fermentation. biocrates.com | Clostridium, Bacteroides, Propionibacterium. biocrates.commdpi.com |

| Soil | Indicator of microbial activity and organic matter decomposition. creative-proteomics.comnih.gov | Microbial fermentation of organic compounds. creative-proteomics.com | Bacillus. nih.govresearchgate.net |

| Water/Wastewater | Indicator of anaerobic digestion efficiency and stability. awqc.com.au | Acidogenesis phase of anaerobic digestion. nih.govprocedia-esem.eu | Mixed microbial cultures in anaerobic digesters. nih.gov |

This compound in Specific Microbial Contexts

Presence in Fermented Foods (e.g., cheese, wine) and its Impact on Flavor Profiles

This compound is a significant flavor compound found in a variety of fermented foods, most notably cheese and wine, where its presence can be both desirable and indicative of spoilage depending on its concentration. creative-proteomics.comaroxa.com

In Cheese:

In many types of cheese, particularly aged varieties like Swiss and Camembert, this compound contributes to the characteristic cheesy, pungent, and sometimes sweaty aroma. aroxa.comresearchgate.netmilkthefunk.com It is primarily formed through the breakdown of the amino acid leucine by various microorganisms present during the ripening process. researchgate.netnih.gov

Several microbial species are implicated in the production of this compound in cheese:

Propionibacterium freudenreichii , a key bacterium in Swiss cheese production, is capable of converting leucine into this compound. nih.gov

Geotrichum candidum , a fungus found on the surface of mould-ripened cheeses like Camembert, also produces this compound from leucine, contributing significantly to the cheese's flavor profile. researchgate.net

Lactic acid bacteria, including some species of Lactobacillus and Streptococcus, can also produce this compound, though often in the presence of other microorganisms that produce necessary precursors. milkthefunk.comresearchgate.net

The concentration of this compound and its contribution to flavor can vary greatly depending on the cheese variety and the specific microbial flora involved in its ripening. slu.se While it is a key component of the desired flavor in some cheeses, in others, high concentrations can be considered an off-flavor. oup.com

In Wine:

In the context of wine, this compound is generally considered a spoilage compound, imparting undesirable aromas described as cheesy, sweaty socks, or barnyard. aroxa.comwineanorak.com Its presence is often attributed to contamination by Brettanomyces yeasts, particularly during the maturation or post-bottling stages. aroxa.com

Brettanomyces can metabolize leucine, an amino acid present in wine, to produce this compound. biocrates.combrewingforward.com While low levels might add a certain complexity to the wine's aroma profile, higher concentrations are typically viewed as a fault. aroxa.combrewingforward.com However, Brettanomyces can also metabolize this compound into ethyl isovalerate, which has a more pleasant fruity and sweet aroma. brewingforward.com The final impact on the wine's flavor depends on the balance of these metabolic activities. Some studies have also shown that fermentation conditions, such as temperature, can influence the production of this compound by wine yeasts like Saccharomyces cerevisiae. scielo.org.za Research on the effects of increased pressure during fermentation indicated that it could lead to lower concentrations of this compound. mdpi.com

The following table outlines the role of this compound in the flavor of cheese and wine:

| Fermented Food | Typical Descriptors | Microbial Origin | Impact on Flavor |

| Cheese | Cheesy, pungent, sweaty. aroxa.comresearchgate.net | Propionibacterium freudenreichii, Geotrichum candidum, Lactic acid bacteria. researchgate.netmilkthefunk.comnih.gov | Contributes to characteristic flavor in aged cheeses. researchgate.netslu.se |

| Wine | Cheesy, sweaty socks, barnyard. aroxa.comwineanorak.com | Brettanomyces yeasts. aroxa.com | Generally considered a spoilage indicator, but can add complexity at low levels. aroxa.combrewingforward.com |

Role in Anaerobic and Aerobic Biodegradation Processes

This compound is an important intermediate in both anaerobic and aerobic biodegradation processes, playing a role in the breakdown of organic matter and the cycling of carbon in various environments.

Anaerobic Biodegradation:

In anaerobic environments, such as in anaerobic digesters used for waste treatment, this compound is one of the volatile fatty acids (VFAs) produced during the acidogenesis stage. nih.govnih.gov This process involves the fermentation of complex organic materials like proteins and amino acids by a diverse community of microorganisms. nih.govnih.gov Specifically, this compound is a product of the breakdown of the amino acid leucine. biocrates.com

Anaerobic digestion is a multi-step process:

Hydrolysis: Large organic polymers are broken down into smaller molecules. nih.gov

Acidogenesis: The products of hydrolysis are fermented into VFAs, including this compound, along with other compounds like hydrogen and carbon dioxide. nih.gov

Acetogenesis: VFAs are converted into acetic acid, hydrogen, and carbon dioxide. diva-portal.org

Methanogenesis: The final step where methane (B114726) is produced. nih.gov

The accumulation of this compound and other VFAs can indicate the state of the anaerobic digestion process. For instance, high levels might suggest an imbalance in the microbial community or inhibition of the later stages of digestion. procedia-esem.eu Studies have shown that factors like temperature can influence the production of this compound during anaerobic fermentation, with thermophilic conditions sometimes leading to higher concentrations. researchgate.net

Aerobic Biodegradation:

This compound can also be degraded by microorganisms in the presence of oxygen. Aerobic biodegradation studies have demonstrated that this compound can be completely broken down by mixed bacterial cultures. nih.gov For example, microorganisms isolated from swine waste have been shown to degrade this compound and other malodorous compounds under aerobic conditions. nih.gov The estimated time for the ultimate aerobic biodegradation of valeric acid, a related compound, is on the order of days, suggesting that this compound is not expected to persist in aerobic environments. epa.gov This rapid degradation is important for the natural attenuation of this compound in soil and water. nih.gov

The following table summarizes the role of this compound in biodegradation processes:

| Biodegradation Process | Role of this compound | Key Microbial Steps | Environmental Significance |

| Anaerobic | Intermediate product of organic matter breakdown. nih.govnih.gov | Acidogenesis (fermentation of amino acids). nih.gov | Important in waste treatment and biogas production; its concentration is an indicator of digester health. procedia-esem.eu |

| Aerobic | Substrate for microbial respiration. nih.govnih.gov | Complete oxidation to carbon dioxide and water. | Contributes to the natural removal of the compound from soil and water environments. nih.govepa.gov |

Iv. Clinical and Health Implications of Isovaleric Acid

Isovaleric Acidemia (IVA): A Genetic Disorder

Isovaleric Acidemia (IVA) is a rare, autosomal recessive inborn error of leucine (B10760876) metabolism. orpha.netscielo.org It was the first organic acidemia identified in humans and can lead to significant morbidity and mortality if not diagnosed and managed effectively. nih.gov

The root cause of Isovaleric Acidemia lies in mutations within the IVD gene, located on chromosome 15q14-15. nih.govmhmedical.com This gene holds the instructions for producing the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). medlineplus.govhee.nhs.uk The IVD enzyme plays a crucial role in the catabolic pathway of the essential amino acid leucine, specifically catalyzing the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. nih.govnewenglandconsortium.org

Mutations in the IVD gene lead to a deficiency or complete absence of functional IVD enzyme. medlineplus.govks.gov To date, over 35 different mutations have been identified in this gene. news-medical.net This enzymatic block disrupts the normal breakdown of leucine, causing the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, to toxic levels in the body. scielo.orgmedlineplus.gov

The inheritance pattern for IVA is autosomal recessive. orpha.netmedlineplus.gov This means that for an individual to be affected, they must inherit two mutated copies of the IVD gene, one from each parent. medlineplus.govks.gov The parents, who each carry one mutated copy, are typically asymptomatic carriers. medlineplus.govks.gov For each pregnancy of carrier parents, there is a 25% chance of having an affected child, a 50% chance of having an asymptomatic carrier child, and a 25% chance of having an unaffected, non-carrier child. ks.gov

The clinical presentation of Isovaleric Acidemia is highly variable, ranging from life-threatening neonatal illness to asymptomatic individuals. orpha.netnih.gov This variability has led to the classification of three main clinical phenotypes:

Acute Neonatal: This is the most severe form, with symptoms appearing within the first few days to two weeks of life. orpha.netmedlineplus.gov Infants, who are initially well, develop poor feeding, vomiting, and lethargy, which can rapidly progress to seizures, coma, and death if untreated. orpha.netmedlineplus.govhee.nhs.uk These infants often exhibit severe metabolic acidosis and hyperammonemia. orpha.netnih.gov A distinctive "sweaty feet" odor, caused by the buildup of this compound, may be present. orpha.netmedlineplus.gov

Chronic Intermittent: In this form, individuals may appear healthy for months or even years before experiencing their first metabolic crisis. news-medical.netmedlink.com These episodes are often triggered by metabolic stressors and are characterized by vomiting, lethargy, ketoacidosis, and the characteristic "sweaty feet" odor. medlink.com Between these acute episodes, individuals may experience failure to thrive and developmental delays. medlineplus.gov Some patients may develop an aversion to protein-rich foods. medlink.com

Asymptomatic: With the advent of newborn screening programs, a growing number of individuals are being identified with the biochemical markers of IVA but remain completely asymptomatic. nih.govmedlineplus.gov These individuals often have specific IVD gene mutations, such as the common 932C>T (A282V) variant, which result in a partially active enzyme and only mild biochemical abnormalities. nih.govhee.nhs.ukmedlink.com

The following table summarizes the key features of the different clinical phenotypes of Isovaleric Acidemia.

| Clinical Phenotype | Age of Onset | Key Clinical Features | Severity |

| Acute Neonatal | First few days to two weeks of life. orpha.netmedlineplus.gov | Poor feeding, vomiting, lethargy, seizures, coma, severe metabolic acidosis, hyperammonemia, "sweaty feet" odor. orpha.netmedlineplus.govhee.nhs.uk | Severe, potentially fatal if untreated. hee.nhs.ukmedlink.com |

| Chronic Intermittent | Childhood. medlineplus.gov | Recurrent episodes of metabolic crisis (vomiting, lethargy, ketoacidosis) triggered by stressors; potential for failure to thrive and developmental delay between episodes. medlineplus.govmedlink.com | Variable; can be life-threatening during crises. medlink.com |

| Asymptomatic | Identified through newborn screening. nih.govmedlineplus.gov | No clinical symptoms; mild biochemical abnormalities. nih.govhee.nhs.uk | Mild; may not require treatment. medlink.com |

The core pathophysiological issue in Isovaleric Acidemia is the deficient activity of the isovaleryl-CoA dehydrogenase (IVD) enzyme. mhmedical.comnewenglandconsortium.org This deficiency disrupts the breakdown of leucine, an essential amino acid, leading to the accumulation of isovaleryl-CoA. nih.govmedlineplus.gov The body then attempts to detoxify this excess isovaleryl-CoA through alternative pathways, resulting in the formation and buildup of this compound and its conjugates, such as isovalerylglycine and isovalerylcarnitine (B1198194). orpha.netmhmedical.com

The accumulation of these compounds, particularly this compound, is toxic to the body. medlineplus.govmedlink.com While the precise mechanisms of this compound toxicity are not fully understood, it is known to be an inhibitor of several key metabolic processes. mhmedical.commhmedical.com For instance, it can inhibit succinate (B1194679) CoA ligase in the Krebs cycle and interfere with mitochondrial oxygen consumption in the liver. mhmedical.commhmedical.com This disruption of cellular energy metabolism contributes to the severe metabolic acidosis and other systemic symptoms seen during acute crises. The buildup of these toxic metabolites is ultimately responsible for the damage to the brain and nervous system. medlineplus.gov

The accumulation of this compound and its derivatives is particularly damaging to the central nervous system, leading to a range of neurological manifestations. medlineplus.gov During acute metabolic crises, patients can develop severe metabolic encephalopathy, characterized by lethargy, altered consciousness, and potentially progressing to a deep coma. scielo.orgmedlink.comnih.gov Seizures are also a common feature of these acute episodes. orpha.netnews-medical.netnih.gov

Long-term neurological consequences can include developmental delay, intellectual disability, and impaired cognition. nih.govmedlink.com Motor dysfunction is also a significant concern, with some individuals exhibiting tremor, dysmetria (inability to judge distance or scale), and other extrapyramidal movements. nih.govmedlink.com Muscular hypotonia (low muscle tone) and delays in achieving gross and fine motor milestones are also frequently reported. nih.gov

While the neuroimaging findings in Isovaleric Acidemia can be nonspecific, some studies have reported abnormalities such as a hypointense signal in the globus pallidus on T1-weighted MRI and a corresponding hyperintense signal on T2-weighted images. uzh.ch In the acute neonatal stage, cerebral edema (brain swelling) and even intracerebral hemorrhage can occur, contributing to the high risk of mortality and severe neurologic damage in these infants. ks.govmedlink.com The neurocognitive outcome is often inversely related to the age at diagnosis, suggesting that chronic exposure to even moderately elevated levels of toxic metabolites can be detrimental. nih.govamegroups.org

Individuals with symptomatic Isovaleric Acidemia are prone to episodes of acute metabolic decompensation, which are life-threatening medical emergencies. orpha.netnih.gov These crises are characterized by a rapid deterioration in clinical status, with the onset of vomiting, lethargy, and signs of metabolic acidosis and hyperammonemia. orpha.netnih.gov

These metabolic crises are typically precipitated by triggers that induce a catabolic state in the body, leading to the breakdown of endogenous proteins and an increased load of leucine for the compromised metabolic pathway to handle. medlink.comnih.gov Common triggers for metabolic decompensation include:

Fasting: Prolonged periods without food are a significant risk factor. orpha.netmedlineplus.govnih.gov

Infections: Intercurrent illnesses, particularly febrile illnesses like gastroenteritis, are common precipitants. orpha.netnih.govmedlink.comnih.gov

High Protein Intake: Ingesting an increased amount of protein-rich foods can overwhelm the deficient enzyme and trigger a crisis. orpha.netmedlineplus.govnih.gov

Surgery and Dehydration: The physiological stress of surgery or significant dehydration can also lead to a catabolic state and metabolic decompensation. nih.gov

Prompt recognition and management of these triggers are crucial to prevent the onset of a full-blown metabolic crisis. nih.gov

The diagnosis of Isovaleric Acidemia is primarily based on the identification of specific metabolic markers in blood and urine. orpha.net While the characteristic "sweaty feet" odor can be a clinical clue, laboratory analysis is essential for confirmation. medlink.com The key diagnostic markers are derivatives of the accumulated isovaleryl-CoA:

Isovalerylglycine (IVG): This is a primary diagnostic marker found in elevated concentrations in the urine of individuals with IVA. scielo.orgnih.govmedlink.com It is formed by the conjugation of this compound with glycine (B1666218). nih.gov

3-Hydroxythis compound (3-HIVA): This is another important metabolite found in the urine of affected individuals. orpha.netnih.gov

Isovalerylcarnitine (C5-carnitine): This is the hallmark of IVA in blood and is detected through tandem mass spectrometry (MS/MS) analysis of dried blood spots, which is now a standard part of many newborn screening programs. orpha.netnih.govnih.gov Elevated C5-carnitine levels in plasma are a key indicator of the disorder. medlink.com

It is important to note that during periods of wellness, the levels of these organic acids in the urine may normalize, making diagnosis more challenging outside of an acute episode. orpha.net However, isovalerylglycine and isovalerylcarnitine are generally elevated regardless of the patient's metabolic state. nih.govhee.nhs.uk

The following table details the primary diagnostic markers for Isovaleric Acidemia.

| Diagnostic Marker | Sample Type | Significance |

| Isovalerylglycine (IVG) | Urine | A key urinary metabolite that is consistently elevated in IVA. scielo.orgnih.govmedlink.com |

| 3-Hydroxythis compound (3-HIVA) | Urine | An important urinary organic acid marker for IVA. orpha.netnih.gov |

| Isovalerylcarnitine (C5-carnitine) | Blood (Dried Blood Spot, Plasma) | The primary marker used in newborn screening; elevated levels in blood are a hallmark of the disorder. orpha.netnih.govmedlink.com |

Prognosis and Long-Term Outcomes in IVA

The prognosis for individuals with isovaleric acidemia (IVA) has significantly improved with early diagnosis and management. medlink.comorpha.net Historically, IVA was associated with a poor prognosis, with high mortality rates, especially in those with acute neonatal onset. medlink.com However, advancements in treatment, including glycine and L-carnitine supplementation, have led to much more favorable outcomes. medlink.com

Early diagnosis, particularly through newborn screening (NBS) programs, is crucial for a positive long-term outlook. medlink.comorpha.netnih.gov Patients identified through NBS who begin treatment before the onset of severe metabolic decompensation often have normal psychomotor development. medlink.com A study of Polish patients with IVA concluded that early diagnosis and proper management resulted in satisfactory long-term clinical and neurological outcomes. nih.govresearchgate.net While early treatment may not entirely prevent metabolic decompensations, these episodes are typically milder. nih.gov

In contrast, delayed diagnosis and treatment can lead to significant neurological sequelae. orpha.netnih.gov A study of symptomatic IVA patients revealed that a later age at diagnosis was inversely related to the intelligence quotient. medlink.com In a review of 21 symptomatic patients, 44% had mild motor dysfunction and 19% had cognitive deficits. medlink.com Similarly, a study on long-term therapy showed that patients whose treatment was delayed beyond the first year of life experienced mental retardation. nih.gov However, even in cases of late presentation with developmental delay, medical management can lead to significant neurological improvement. ijpediatrics.com

Table 1: Prognosis and Long-Term Outcomes in Isovaleric Acidemia (IVA)

| Factor | Details | References |

|---|---|---|

| Early Diagnosis | Crucial for favorable outcomes. Newborn screening allows for prompt initiation of treatment. | medlink.comorpha.netnih.gov |

| Treatment | Lifelong low-protein diet, often supplemented with glycine and L-carnitine. | medlink.comorpha.netnih.gov |

| Outcomes with Early Treatment | Often results in normal psychomotor and neurodevelopmental outcomes. | medlink.comorpha.net |

| Outcomes with Delayed Treatment | Can lead to neurological complications, including motor dysfunction, cognitive deficits, and developmental delay. | medlink.comorpha.netnih.gov |

| Metabolic Decompensation | Acute episodes can still occur, often triggered by illness or increased protein intake, but are generally milder in treated individuals. | orpha.netnih.gov |

This compound in Neurological and Psychiatric Health

Gut-Brain Axis and this compound Influence

This compound, a branched-chain fatty acid produced by gut microbiota, plays a role in the communication between the gut and the brain, known as the gut-brain axis. biocrates.comresearchgate.netmdpi.com This bidirectional communication network involves neuronal, endocrine, and immune pathways. mdpi.com Gut-derived volatile fatty acids (VFAs), including this compound, can cross the blood-brain barrier and influence the central nervous system. researchgate.nettandfonline.com The metabolic activity of the gut microbiota can affect neurotransmitter levels and the hypothalamic-pituitary-adrenal (HPA) axis, both of which are implicated in neurological and psychiatric conditions. biocrates.comnih.gov For instance, this compound levels in the colon can have a direct impact on the functioning of the hypothalamus. nih.gov

Correlation with Depression and Cortisol Levels

Research has identified a significant correlation between fecal this compound levels, depression, and cortisol levels. biocrates.comresearchgate.nettandfonline.comtandfonline.com One study involving depressed patients and healthy controls found a direct and statistically significant correlation between this compound and depression, as well as between this compound and the stress hormone cortisol. biocrates.comtandfonline.comtandfonline.com Interestingly, another volatile fatty acid, isobutyric acid, did not show the same correlation, suggesting a specific role for this compound rather than a general effect of lifestyle factors associated with depression. biocrates.com The study also noted that bacteria previously linked to depression were also correlated with this compound. tandfonline.comtandfonline.com These findings point towards a potential causal relationship between gut-produced this compound and depression. researchgate.nettandfonline.com

Interference with Neurotransmission and Na+, K+-ATPase Activity in the Brain

At a molecular level, this compound can interfere with crucial brain functions. It has been shown to interfere with the release of synaptic neurotransmitters. researchgate.nettandfonline.com This interference is a potential mechanism through which this compound may contribute to conditions like depression. researchgate.nettandfonline.comnih.gov

Furthermore, studies have demonstrated that this compound can inhibit the activity of Na+, K+-ATPase in the brain. nih.govnih.govacs.org This enzyme is vital for maintaining the ion gradients necessary for neuronal excitability and normal brain function. nih.govnih.gov The inhibition of Na+, K+-ATPase by this compound was found to be an indirect effect, likely mediated by peroxide radicals, as it was prevented by the antioxidant α-tocopherol and creatine. nih.govnih.gov This inhibitory effect on a critical brain enzyme may be a contributing factor to the neurological dysfunction seen in patients with isovaleric acidemia. nih.govnih.gov The disruption of Na+, K+-ATPase activity can lead to various toxic effects, including membrane depolarization, cell swelling, and an influx of Ca2+, which are associated with neurodegeneration. acs.org

Other Physiological and Pathological Roles

Influence on Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway

This compound has a direct effect on the smooth muscle of the colon, causing it to relax. vcu.edufrontiersin.orgresearchgate.nettandfonline.com This relaxation is mediated through the cyclic AMP/protein kinase A (cAMP/PKA) signaling pathway. vcu.edufrontiersin.orgresearchgate.nettandfonline.commedchemexpress.comnih.gov Research has shown that this compound inhibits acetylcholine-induced contractions in colonic segments in a concentration-dependent manner. vcu.eduresearchgate.net This effect is independent of neuronal activity, indicating a direct action on the smooth muscle cells. vcu.edu The relaxation is blocked by inhibitors of adenylyl cyclase and PKA, confirming the involvement of the cAMP/PKA pathway. vcu.edu This finding suggests that this compound, produced by gut bacteria from the fermentation of leucine, could play a role in regulating gastrointestinal motility. vcu.edufrontiersin.org

Table 2: Research Findings on this compound's Physiological Roles

| Physiological Area | Finding | Mechanism | References |

|---|---|---|---|

| Neurological Health | Correlated with depression and cortisol levels. | Interferes with synaptic neurotransmitter release. | biocrates.comresearchgate.nettandfonline.comnih.govtandfonline.com |

| Brain Enzyme Activity | Inhibits Na+, K+-ATPase activity in the brain. | Indirect effect, likely involving peroxide radicals. | nih.govnih.govacs.org |

| Gastrointestinal Motility | Causes relaxation of colonic smooth muscle. | Acts directly on smooth muscle cells via the cAMP/PKA signaling pathway. | vcu.edufrontiersin.orgresearchgate.nettandfonline.commedchemexpress.comnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glycine |

| L-carnitine |

| Isobutyric acid |

| Cortisol |

| α-tocopherol |

| Creatine |

| Acetylcholine |

| Leucine |

| cAMP (cyclic AMP) |

| PKA (protein kinase A) |

Inhibition of Osteoclast Differentiation and Potential in Skeletal Diseases (e.g., osteoporosis)

This compound (IVA), a five-carbon branched-chain fatty acid, has demonstrated a potential role in the management of skeletal diseases like osteoporosis by inhibiting the differentiation of osteoclasts. nih.govnih.gov Osteoclasts are cells responsible for bone resorption, and their excessive activity contributes to bone loss. nih.govnih.gov

Research has shown that IVA can suppress the differentiation of bone marrow-derived macrophages into osteoclasts, a process typically induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.govnih.gov In laboratory studies, the addition of IVA to cell cultures undergoing osteoclast generation led to a significant decrease in the number of multinucleated, TRAP-positive osteoclasts. nih.gov Specifically, a concentration of 200 μM IVA exhibited a strong inhibitory effect on osteoclastogenesis. nih.gov This inhibition is associated with the downregulation of genes crucial for osteoclast function, including RANK, Blimp1, TRAF6, c-fos, and NFATc1. medchemexpress.com Furthermore, IVA has been found to inhibit the expression of fusogenic genes such as OC-STAMP, DC-STAMP, and Atp6v0d2, which are essential for the cell fusion that forms mature osteoclasts. medchemexpress.com

The mechanism behind this inhibition appears to involve the stimulation of AMP-activated protein kinase (AMPK) phosphorylation. medchemexpress.comchemondis.com In an animal model of osteoporosis induced by ovariectomy in mice, the administration of IVA in drinking water resulted in reduced body weight gain and suppressed the expression of osteoclast-related and fusogenic genes in bone tissue. nih.gov This intervention also led to a halt in bone destruction and a decrease in the generation of osteoclasts within the bone tissue of these mice. nih.gov These findings suggest that IVA is a bioactive metabolite with the potential to be a therapeutic agent for controlling bone disorders associated with excessive osteoclast activity. nih.govnih.gov

Table 1: Effect of this compound on Osteoclast-Related Gene Expression

| Gene | Function | Effect of this compound |

|---|---|---|

| RANK | Key receptor for osteoclast differentiation | Downregulated medchemexpress.com |

| Blimp1 | Transcription factor in osteoclastogenesis | Downregulated medchemexpress.com |

| TRAF6 | Adaptor protein in RANK signaling | Downregulated medchemexpress.com |

| c-fos | Transcription factor for osteoclast formation | Downregulated medchemexpress.com |

| NFATc1 | Master regulator of osteoclast differentiation | Downregulated medchemexpress.com |

| OC-STAMP | Fusogenic protein for osteoclast formation | Downregulated medchemexpress.com |

| DC-STAMP | Fusogenic protein for osteoclast formation | Downregulated medchemexpress.com |

| Atp6v0d2 | Subunit of vacuolar-type H+-ATPase | Downregulated medchemexpress.com |

Potential Link to Gastrointestinal Disorders (e.g., Irritable Bowel Syndrome)

The relationship between this compound and gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS), is complex and not fully understood. mdpi.com While some studies suggest a potential link, this compound on its own has not been established as a robust diagnostic marker for IBS. mdpi.combiocrates.comnih.gov

In a case-control study comparing fecal short-chain fatty acid (SCFA) levels, no significant difference in this compound levels was observed between individuals with IBS and healthy controls. mdpi.comnih.gov However, another study focusing on patients with diarrhea-predominant IBS (IBS-D) found that fecal isovalerate levels positively correlated with the severity or frequency of abdominal pain. mdpi.com This suggests that both isovaleric and isobutyric acids might be associated with visceral hypersensitivity and contribute to abdominal pain in this subgroup. mdpi.com

Conversely, an animal study demonstrated that this compound can activate the protein kinase A (PKA) signaling pathway in the colon, leading to the relaxation of smooth colon muscle cells. chemondis.combiocrates.com This finding indicates that branched-chain fatty acids like this compound may play a role in colonic health and motility. biocrates.com The literature on the association between branched-chain fatty acids (BCFAs) and IBS is still limited, and more research is needed to clarify these contrasting findings. mdpi.com

Table 2: Summary of Research Findings on this compound and Irritable Bowel Syndrome

| Study Type | Population | Key Finding | Reference |

|---|---|---|---|

| Case-Control Study | IBS patients vs. Healthy controls | No significant difference in fecal this compound levels. mdpi.comnih.gov | mdpi.com, nih.gov |

| Case-Control Study | IBS-D patients vs. Healthy controls | Fecal isovalerate levels positively correlated with abdominal pain severity. mdpi.com | mdpi.com |

| Animal Study | - | This compound promotes colonic smooth muscle relaxation. biocrates.com | biocrates.com |

Association with Cancer and Inflammation (in vitro studies)

In vitro studies have begun to explore the potential role of branched-chain fatty acids (BCFAs), including this compound, in the context of cancer and inflammation. biocrates.com These studies suggest that BCFAs may offer protective effects against these conditions, although research in humans is still limited. biocrates.com

Short-chain fatty acids (SCFAs) in general are known to suppress inflammation by influencing various immune processes such as chemotaxis, the differentiation of immune cells, and the production of cytokines. researchgate.net They can also induce apoptosis (programmed cell death) in tumor cells without significantly affecting the propagation of normal cells. researchgate.net This dual action has been termed the "Butyrate paradox," highlighting their preventive impact on cancer cell proliferation. researchgate.net

The anti-inflammatory and anticancer properties of SCFAs are thought to be mediated through their activation of specific receptors like FFR2/GPR43, FFR3/GPR41, and GPR109, as well as by inhibiting histone deacetylases (HDACs). researchgate.net By improving intestinal barrier function, SCFAs may also indirectly reduce inflammation-induced tumor progression, particularly in colon cancer. mdpi.com While preclinical evidence has shown that SCFAs can reduce inflammation-induced tumor growth in various cancers, the specific contributions of this compound are still an area of active investigation. mdpi.com

Impact on Liver Lipid Metabolism and Cholesterol Synthesis